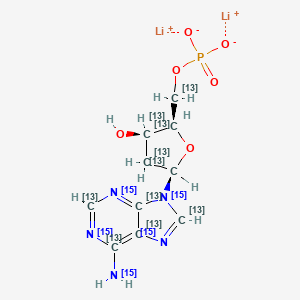
2'-Deoxyadenosine-5'-monophosphate-13C10,15N5 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) is a nucleic acid derivative labeled with carbon-13 and nitrogen-15 isotopes. It is a deoxyribonucleotide found in DNA and is used to study adenosine-based interactions during DNA synthesis and DNA damage .
Vorbereitungsmethoden
The preparation of 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyribonucleotide structure. The synthetic route typically includes the following steps:
Synthesis of labeled adenine: Adenine is synthesized with carbon-13 and nitrogen-15 isotopes.
Formation of deoxyribose: Deoxyribose is synthesized and combined with labeled adenine to form 2’-deoxyadenosine.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyadenosine is phosphorylated to form 2’-deoxyadenosine-5’-monophosphate.
Lithium salt formation: The final step involves the conversion of the monophosphate into its dilithium salt form.
Industrial production methods may involve large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyinosine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include nucleotide analogs and modified nucleosides .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) has several scientific research applications:
Chemistry: Used as a tracer in studies involving nucleic acid chemistry and enzymatic reactions.
Biology: Employed in research on DNA synthesis, repair, and replication mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA-related processes.
Industry: Applied in the production of labeled nucleotides for use in various biochemical assays and research.
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) involves its incorporation into DNA during synthesis. It serves as a substrate for DNA polymerases, allowing researchers to track and study DNA synthesis and repair processes. The labeled isotopes enable precise quantification and analysis of nucleic acid interactions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) include:
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (disodium): Similar in structure but with sodium ions instead of lithium.
2’-Deoxyguanosine-5’-monophosphate-13C10,15N5: A guanine analog with similar labeling.
2’-Deoxycytidine-5’-monophosphate-13C10,15N5: A cytosine analog with similar labeling.
The uniqueness of 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) lies in its specific labeling with carbon-13 and nitrogen-15 isotopes, which provides distinct advantages in nuclear magnetic resonance and mass spectrometry studies .
Eigenschaften
Molekularformel |
C10H12Li2N5O6P |
|---|---|
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
HQPPQRVOFRAJDP-JBUBOCNHSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)([O-])[O-])O |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


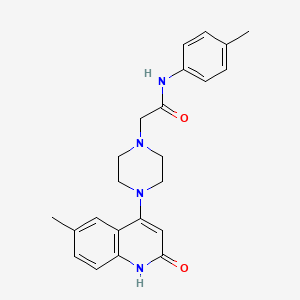

![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
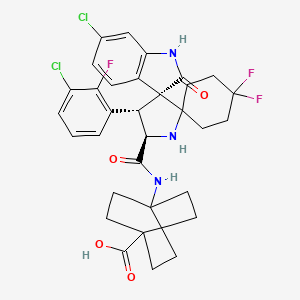
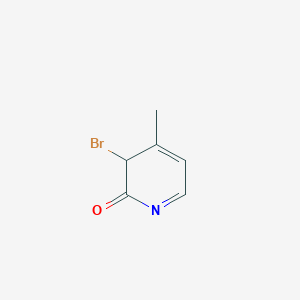



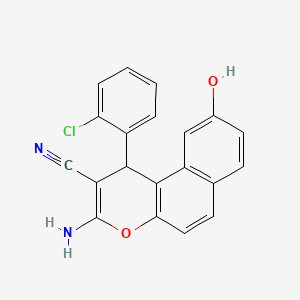

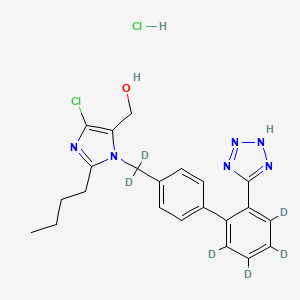
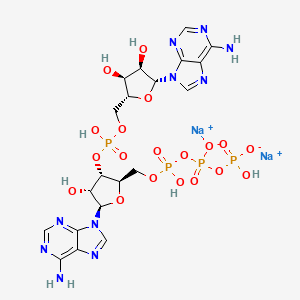
![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

